molecular formula C21H36N8O B12307567 2,9-Dimethyl-5-[(1-piperidin-4-ylpyrazol-4-yl)amino]-2,4,6,9-tetrazatricyclo[9.4.0.03,8]pentadecan-10-one

2,9-Dimethyl-5-[(1-piperidin-4-ylpyrazol-4-yl)amino]-2,4,6,9-tetrazatricyclo[9.4.0.03,8]pentadecan-10-one

Cat. No.: B12307567
M. Wt: 416.6 g/mol
InChI Key: UFPWHKGFKLDTQK-UHFFFAOYSA-N
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Description

2,9-Dimethyl-5-[(1-piperidin-4-ylpyrazol-4-yl)amino]-2,4,6,9-tetrazatricyclo[94003,8]pentadecan-10-one is a complex organic compound that features a unique structure combining multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,9-Dimethyl-5-[(1-piperidin-4-ylpyrazol-4-yl)amino]-2,4,6,9-tetrazatricyclo[9.4.0.03,8]pentadecan-10-one involves multiple steps, starting with the preparation of key intermediates. One common approach is the formation of the piperidinyl-pyrazole moiety, which can be achieved through cyclization reactions involving appropriate precursors . The tetrazatricyclo structure is then constructed through a series of condensation and cyclization reactions under controlled conditions .

Industrial Production Methods

Industrial production of this compound typically involves optimizing the synthetic route for scalability and cost-effectiveness. This includes the use of high-yield reactions, efficient purification techniques, and the implementation of green chemistry principles to minimize waste and environmental impact .

Chemical Reactions Analysis

Types of Reactions

2,9-Dimethyl-5-[(1-piperidin-4-ylpyrazol-4-yl)amino]-2,4,6,9-tetrazatricyclo[9.4.0.03,8]pentadecan-10-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Various nucleophiles under basic or acidic conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2,9-Dimethyl-5-[(1-piperidin-4-ylpyrazol-4-yl)amino]-2,4,6,9-tetrazatricyclo[9.4.0.03,8]pentadecan-10-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects . Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,9-Dimethyl-5-[(1-piperidin-4-ylpyrazol-4-yl)amino]-2,4,6,9-tetrazatricyclo[9.4.0.03,8]pentadecan-10-one is unique due to its specific combination of functional groups and structural features.

Properties

Molecular Formula

C21H36N8O

Molecular Weight

416.6 g/mol

IUPAC Name

2,9-dimethyl-5-[(1-piperidin-4-ylpyrazol-4-yl)amino]-2,4,6,9-tetrazatricyclo[9.4.0.03,8]pentadecan-10-one

InChI

InChI=1S/C21H36N8O/c1-27-17-6-4-3-5-16(17)20(30)28(2)18-12-23-21(26-19(18)27)25-14-11-24-29(13-14)15-7-9-22-10-8-15/h11,13,15-19,21-23,25-26H,3-10,12H2,1-2H3

InChI Key

UFPWHKGFKLDTQK-UHFFFAOYSA-N

Canonical SMILES

CN1C2CCCCC2C(=O)N(C3C1NC(NC3)NC4=CN(N=C4)C5CCNCC5)C

Origin of Product

United States

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